![molecular formula C12H20N2S B2476250 N-méthyl-N-[(2-méthyl-1,3-thiazol-4-yl)méthyl]cyclohexanamine CAS No. 2034353-34-7](/img/structure/B2476250.png)
N-méthyl-N-[(2-méthyl-1,3-thiazol-4-yl)méthyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Applications De Recherche Scientifique
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that the compound may interact with its targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that the compound may have various molecular and cellular effects.
Action Environment
Thiazole is stable in water under acid conditions, but hydrolysed under alkaline conditions . This suggests that the pH of the environment may influence the action and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with N-methyl-2-methyl-1,3-thiazol-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine: Known for its diverse biological activities.
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine: Similar structure but with a piperidine ring instead of a cyclohexane ring.
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine: Contains a morpholine ring, which may alter its biological activity.
Uniqueness
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine is unique due to its specific combination of a thiazole ring and a cyclohexane ring, which may confer distinct biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-10-13-11(9-15-10)8-14(2)12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELCYAROBXMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
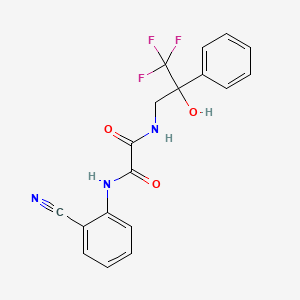
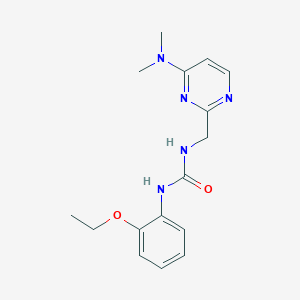
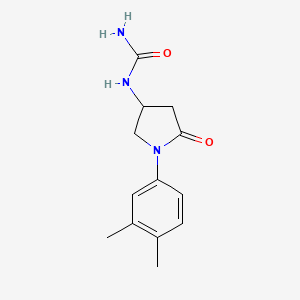
![8-Phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2476175.png)
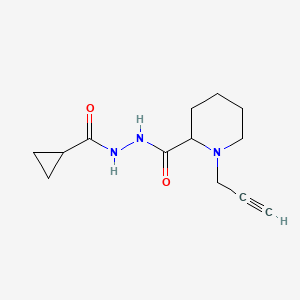
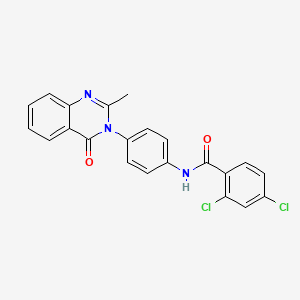
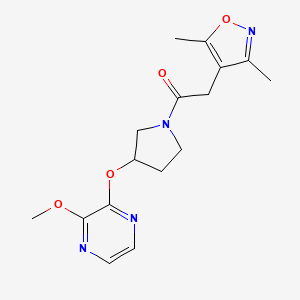
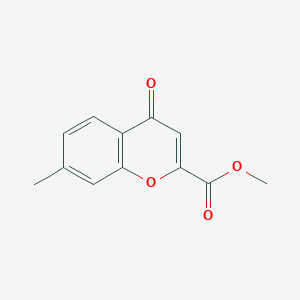
![N-[cyano(2-methoxyphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2476181.png)
![2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2476182.png)
![2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476184.png)
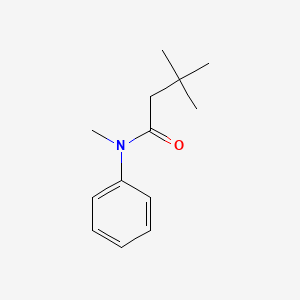
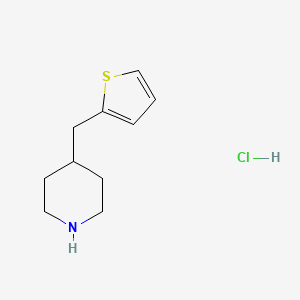
![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)
